![molecular formula C9H14N2 B580830 1,1-二甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 1215295-90-1](/img/structure/B580830.png)

1,1-二甲基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪

描述

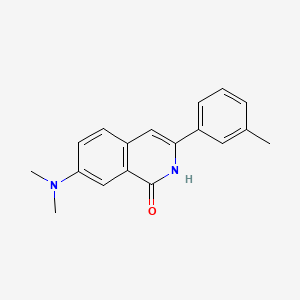

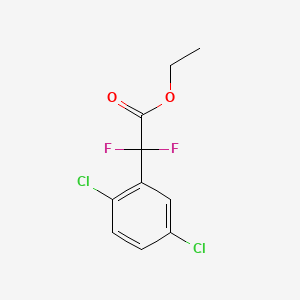

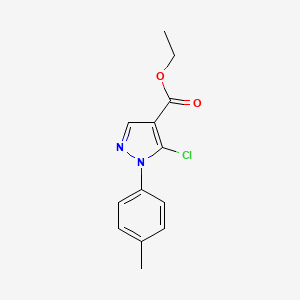

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 150.22 and its IUPAC name is 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrazines involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .Molecular Structure Analysis

The molecular structure of 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is represented by the linear formula C9H14N2 . The InChI code is 1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3 .Chemical Reactions Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .Physical And Chemical Properties Analysis

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a liquid at room temperature .科学研究应用

Medicinal Chemistry

- Summary of the application : Pyrrolopyrazine derivatives, including “1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, are used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of application : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results or outcomes : Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Agro-Chemical Field

- Summary of the application : Certain 1,2,4-triazol derivatives of pyrrolopyrazine, such as CGR3, have been applied as new agro-chemicals .

- Results or outcomes : CGR3 functions as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .

Antibacterial Activity

- Summary of the application : Certain pyrrolopyrazine derivatives have been found to exhibit antibacterial activity .

- Results or outcomes : These derivatives have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .

Antifungal Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antifungal activities .

Antiviral Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antiviral activities .

Antioxidant Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antioxidant activities .

Antitumor Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit antitumor activities .

Kinase Inhibitory Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit kinase inhibitory activities .

Anti-inflammatory Activity

- Summary of the application : Pyrrolopyrazine derivatives have been reported to exhibit anti-inflammatory activities .

Drug Discovery Research

- Summary of the application : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Agriculture

- Summary of the application : Certain 1,2,4-triazol derivatives of pyrrolopyrazine, such as CGR3, have been applied in agriculture .

- Results or outcomes : CGR3 functions as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .

未来方向

Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRFIMQHAPJDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CN2CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214342 | |

| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

1215295-90-1 | |

| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,1-dimethylpyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)